

# Technical Guide: (1R,2R)-N-Boc-1,2-cyclohexanediamine (CAS: 146504-07-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

Cat. No.: B137088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, a chiral diamine derivative crucial in asymmetric synthesis and pharmaceutical development. This document details its chemical and physical properties, a standard experimental protocol for its synthesis, spectroscopic data for characterization, and its significant applications.

## Core Compound Properties

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a white to off-white solid at room temperature.[\[1\]](#) [\[2\]](#) The introduction of the tert-butoxycarbonyl (Boc) protecting group to one of the amino functionalities of (1R,2R)-1,2-cyclohexanediamine enhances its utility in multi-step organic synthesis by allowing for selective reaction at the unprotected amine.

Table 1: Physicochemical and Identification Data

| Property          | Value                                                         | Reference                               |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 146504-07-6                                                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight  | 214.30 g/mol                                                  | <a href="#">[1]</a> <a href="#">[2]</a> |
| Appearance        | White to off-white solid                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Optical Activity  | [ $\alpha$ ]/D -26±2° (c = 1 in chloroform)                   | <a href="#">[1]</a> <a href="#">[2]</a> |
| Purity (ee)       | ≥99.0%                                                        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Solubility        | Soluble in DMSO (50 mg/mL)                                    | <a href="#">[3]</a>                     |
| SMILES            | CC(C)<br>(C)OC(=O)N[C@@H]1CCCC[C@H]1N                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| InChI Key         | AKVIZYGPJIWKOS-<br>RKDXNWHRSA-N                               | <a href="#">[1]</a> <a href="#">[2]</a> |

## Synthesis and Experimental Protocols

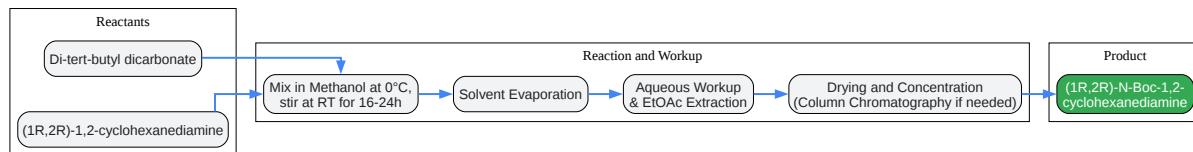
The standard synthesis of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** involves the selective mono-Boc protection of (1R,2R)-1,2-cyclohexanediamine.

### Experimental Protocol: Mono-Boc Protection of (1R,2R)-1,2-cyclohexanediamine

Objective: To synthesize **(1R,2R)-N-Boc-1,2-cyclohexanediamine** by reacting (1R,2R)-1,2-cyclohexanediamine with di-tert-butyl dicarbonate.

Materials:

- (1R,2R)-1,2-cyclohexanediamine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)


- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Water (H<sub>2</sub>O)
- Brine
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Rotary evaporator

**Procedure:**

- Dissolve (1R,2R)-1,2-cyclohexanediamine (1.0 eq) in methanol (approx. 25 mL per gram of diamine) in a round-bottom flask equipped with a stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (0.5 - 1.0 eq) in methanol to the stirred diamine solution. The use of a slight excess of the diamine helps to minimize the formation of the di-Boc protected by-product.
- Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
- Dilute the residue with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 80-90%



[Click to download full resolution via product page](#)

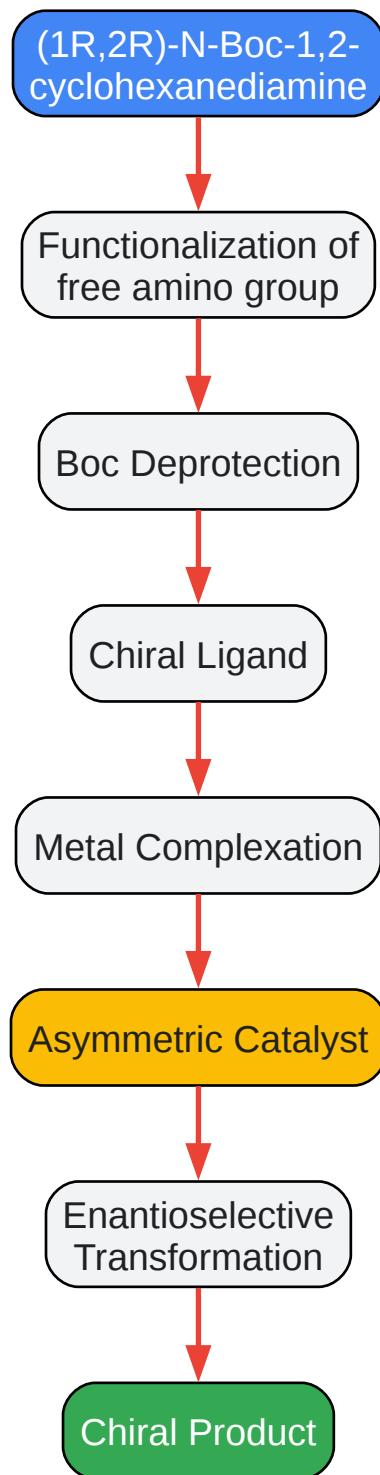
Figure 1. Synthesis workflow for **(1R,2R)-N-Boc-1,2-cyclohexanediamine**.

## Spectroscopic Data for Characterization

Accurate characterization is critical for confirming the structure and purity of the synthesized compound. While specific NMR data can vary slightly based on the solvent and instrument, the following provides a general reference.

Table 2: Spectroscopic Data

| Data Type           | Description                                                            |
|---------------------|------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Consistent with the structure of (1R,2R)-N-Boc-1,2-cyclohexanediamine. |
| <sup>13</sup> C NMR | Consistent with the structure of (1R,2R)-N-Boc-1,2-cyclohexanediamine. |
| Mass Spec.          | Expected molecular ion peak corresponding to the molecular weight.     |


Note: Detailed peak lists with chemical shifts and coupling constants should be obtained from experimental analysis and compared with literature values where available.

## Applications in Research and Development

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a versatile building block in several areas of chemical research and drug development.

### Chiral Ligands and Asymmetric Catalysis

The primary application of this compound is as a precursor for chiral ligands used in asymmetric catalysis. The free amino group can be readily functionalized to create a wide range of bidentate and polydentate ligands. These ligands, when complexed with transition metals, can catalyze a variety of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.



[Click to download full resolution via product page](#)

Figure 2. Pathway from **(1R,2R)-N-Boc-1,2-cyclohexanediamine** to a chiral product.

## Organocatalysis

The free primary amine in **(1R,2R)-N-Boc-1,2-cyclohexanediamine** allows it to be used as an organocatalyst. For instance, it has been employed in the intramolecular desymmetrization of cyclohexanones.[1][2]

## Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the biological activity of the final drug product. A notable example is its use in the synthesis of the anticoagulant drug, Edoxaban.

## Safety and Handling

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is classified as a corrosive substance and can cause severe skin burns and eye damage.[1]

Table 3: GHS Hazard and Precautionary Statements

| Category         | Code                                                                                                                            | Statement                                                                 |
|------------------|---------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Hazard Statement | H314                                                                                                                            | Causes severe skin burns and eye damage                                   |
| Precautionary    | P260                                                                                                                            | Do not breathe dust/fume/gas/mist/vapors/spray                            |
| Statements       | P280                                                                                                                            | Wear protective gloves/protective clothing/eye protection/face protection |
| P303+P361+P353   | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower                              |                                                                           |
| P305+P351+P338   | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |                                                                           |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**(1R,2R)-N-Boc-1,2-cyclohexanediamine** is a valuable and versatile chiral building block for both academic research and industrial applications. Its straightforward synthesis and the ability to selectively functionalize its two distinct amino groups make it an essential tool in the development of new asymmetric catalysts and complex, biologically active molecules. Proper handling and safety precautions are necessary due to its corrosive nature.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1R,2R)-trans-N-Boc-1,2-cyclohexanediamine 97 146504-07-6 [sigmaaldrich.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine | TargetMol [targetmol.com]
- To cite this document: BenchChem. [Technical Guide: (1R,2R)-N-Boc-1,2-cyclohexanediamine (CAS: 146504-07-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137088#1r-2r-n-boc-1-2-cyclohexanediamine-cas-number-146504-07-6>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)